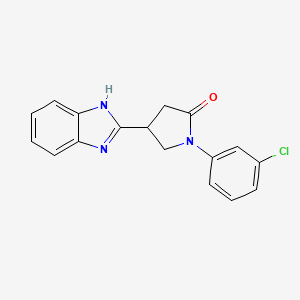

4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c18-12-4-3-5-13(9-12)21-10-11(8-16(21)22)17-19-14-6-1-2-7-15(14)20-17/h1-7,9,11H,8,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAIOJRFSJJQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzimidazole: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.

Formation of Pyrrolidinone: Cyclization of an appropriate amine with a ketone or aldehyde.

Coupling Reaction: Linking the benzimidazole and pyrrolidinone moieties through a coupling reaction, possibly using a chlorophenyl intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The 5-chloro-2-hydroxyphenyl group in analogs enhances antioxidant activity, likely due to hydrogen bonding from the hydroxyl group and electron-withdrawing effects of chlorine, which stabilize radical intermediates .

- The thioxo groups in oxadiazole and triazole rings () contribute to radical scavenging, a critical mechanism in antioxidant activity .

Steric and Electronic Modifications: The 3-chloro-2-methylphenyl substituent () introduces steric hindrance compared to the target compound’s 3-chlorophenyl group. The ortho-methyl group in the discontinued compound () likely disrupts planar interactions critical for target binding, highlighting the importance of substituent positioning .

Role of Heterocyclic Moieties: Benzimidazole (common in target compound and ): Known for diverse biological activities (e.g., kinase inhibition, antimicrobial effects), its planar structure facilitates π-π stacking with aromatic residues in proteins. Oxadiazole/Triazole (): These five-membered heterocycles improve metabolic stability and electron-deficient properties, enhancing radical scavenging capacity .

Comparative Pharmacokinetics :

- Compounds with alkyl chains (e.g., butyl group in ) may exhibit prolonged half-lives due to increased hydrophobicity, though this could also raise toxicity concerns .

Biological Activity

4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 311.77 g/mol. The compound features a benzimidazole moiety, which is known for its pharmacological significance.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . A study demonstrated that this compound outperformed other synthesized derivatives in scavenging free radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

| Compound | Antioxidant Activity |

|---|---|

| This compound | High |

| Other derivatives | Moderate |

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties . In vitro studies suggest that it can inhibit inflammatory pathways, potentially by blocking the activity of pro-inflammatory cytokines. This mechanism positions it as a candidate for treating inflammatory diseases .

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties . It has been reported to inhibit viral RNA synthesis, making it a subject of interest for further development against viral infections .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Benzimidazole Ring : Known for its ability to form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Pyrrolidine Moiety : Contributes to the compound's lipophilicity, facilitating cell membrane penetration and bioavailability.

Case Studies

A recent study involving animal models demonstrated the efficacy of this compound in reducing inflammation and oxidative stress markers in tissues subjected to injury. The results indicated significant improvements in recovery times and overall health metrics compared to control groups .

Q & A

Basic: What are the key synthetic routes for synthesizing 4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions:

Core Formation : Construct the pyrrolidin-2-one core via cyclization or condensation reactions. For example, refluxing 1,2-diaminobenzene with a substituted pyrrolidinone precursor in acidic conditions (e.g., 4 M HCl) forms the benzimidazole ring .

Functionalization : Attach the 3-chlorophenyl group via nucleophilic substitution or coupling reactions. Temperature (e.g., 150°C in DMF) and catalysts (e.g., K₂CO₃) critically affect regioselectivity and yield .

Purification : Neutralization to pH 8–9 followed by crystallization or column chromatography improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.